

5-Chloro-2-ethoxy-3-methoxypyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *5-Chloro-2-ethoxy-3-methoxypyridine*

CAS No.: 2365418-40-0

Cat. No.: B2554870

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An In-depth Technical Guide to **5-Chloro-2-ethoxy-3-methoxypyridine**

Abstract: This technical guide provides a comprehensive overview of **5-Chloro-2-ethoxy-3-methoxypyridine**, a substituted pyridine derivative with significant potential in synthetic and medicinal chemistry. The document details the core physicochemical properties of the compound, with a primary focus on its molecular weight and the empirical basis for its determination. We will explore its structural significance, outline a representative synthetic strategy, and provide a detailed protocol for its structural verification using mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for application in their work.

Introduction and Significance

5-Chloro-2-ethoxy-3-methoxypyridine belongs to the class of highly functionalized heterocyclic compounds that are foundational building blocks in modern drug discovery and materials science. The pyridine scaffold is a privileged structure in medicinal chemistry, and its

precise functionalization with chloro, ethoxy, and methoxy groups offers a nuanced platform for molecular design.

The substituents on the pyridine ring are not arbitrary; they serve specific functions that can modulate a molecule's biological activity and pharmacokinetic profile:

- **Chloro Group:** An electron-withdrawing group that can engage in halogen bonding and enhance metabolic stability.[1][2] Its presence is also a key isotopic marker in mass spectrometry.
- **Ethoxy & Methoxy Groups:** These ether groups act as hydrogen bond acceptors and can influence lipophilicity and solubility.[1][2] Their positions on the ring can direct further chemical modifications and dictate interactions with biological targets.[1][2]

Understanding the fundamental properties of this molecule, starting with its precise molecular weight, is the first and most critical step in its application for advanced research.

Core Physicochemical Properties

The essential chemical and physical data for **5-Chloro-2-ethoxy-3-methoxypyridine** are summarized below. This data serves as the benchmark for all analytical characterizations.

Property	Value	Source(s)
Molecular Weight	187.63 g/mol	[3]
Molecular Formula	C ₈ H ₁₀ ClNO ₂	
CAS Number	2365418-40-0	[3]
InChI Key	CMZVEIFMOQHDGF- UHFFFAOYSA-N	
Purity (Typical)	≥96%	
Storage Temperature	Room Temperature	

Synthesis and Structural Elucidation

While a specific, peer-reviewed synthesis for **5-Chloro-2-ethoxy-3-methoxypyridine** is not extensively documented in the provided literature, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common approach involves the sequential functionalization of a pyridine ring, potentially starting from a simpler, commercially available precursor like a dichloropyridine.[4]

The final structural confirmation, however, is non-negotiable and relies on a suite of spectroscopic techniques. A multi-faceted approach is essential for the unambiguous identification of the target compound and to rule out potential isomers.[5]

- **Mass Spectrometry (MS):** This is the definitive technique for confirming the molecular weight. For **5-Chloro-2-ethoxy-3-methoxypyridine**, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, validating the elemental composition. A crucial diagnostic feature is the isotopic pattern of chlorine: the presence of two major isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio results in a characteristic M^+ and $M+2$ peak pattern, which serves as a self-validating feature in the spectrum.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for mapping the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of the proton signals for the ethoxy and methoxy groups, as well as the aromatic protons, confirm the precise arrangement of substituents on the pyridine ring.[5]
- **Infrared (IR) Spectroscopy:** This technique helps to confirm the presence of key functional groups, such as C-O (ether) and C-Cl bonds, and the aromatic pyridine ring vibrations.[5]

The logical workflow for confirming the identity and purity of a newly synthesized batch of this compound is illustrated in the diagram below.



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Sources

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